molecular formula C18H15N3O4 B2840379 N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide CAS No. 325804-79-3

N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide

Cat. No. B2840379
CAS RN: 325804-79-3
M. Wt: 337.335
InChI Key: PVPHVSQTUGGUFQ-UHFFFAOYSA-N
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Description

“N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carbohydrazonamide group (which contains a carbonyl (C=O) and a hydrazide (N-NH2)), and a methoxybenzoyl group (a benzene ring with a methoxy (O-CH3) and a carbonyl group attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the carbohydrazonamide group and the methoxybenzoyl group. The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chromene ring, the carbohydrazonamide group, and the methoxybenzoyl group. These groups could potentially affect properties such as the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity was studied using the phosphomolybdenum method . Most of the Schiff’s bases and thiazolidine-4-ones bearing two hydroxyl groups on the phenyl ring showed excellent antioxidant activity in comparison with ascorbic acid .

Antifungal and Antibacterial Activity

Preliminary investigation on antifungal and antibacterial activity was done on some representative samples . It is well established that the biological activity of hydrazone compounds is associated with the presence of the active (-CO-NH-N=C-) pharmacophore .

Antitumoral Activity

These compounds form a significant category of compounds in medicinal and pharmaceutical chemistry with several biological applications that include antitumoral .

Anthelmintic Uses

Schiff’s base complexes play an important role in designing metal complexes related to synthetic and natural oxygen carriers . These compounds have been used for anthelmintic uses .

Recovery of Noble Metal Ions

The compound has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Synthesis of Naphthooxazole

The compound has been used in the synthesis of naphthooxazole . The mechanism is investigated for cascade benz annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)benzamide catalyzed by Ag(I). The oxonium-ion generation and water nucleophilic addition induces ring opening hydroxylation, dual ketonization giving 1,5-diketone intermediate .

Fluorescent Chemosensor

The compound has been proposed as a novel fluorescent chemosensor .

8. Synthesis of Stilbene and Dihydrostilbene Derivatives The compound has been used in the synthesis of stilbene and dihydrostilbene derivatives as potential anti-cancer agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of the chromene ring, it’s possible that this compound could interact with biological targets that recognize or are affected by chromene derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical compounds .

properties

IUPAC Name

N-[(Z)-[amino-(2-oxochromen-3-yl)methylidene]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(22)21-20-16(19)14-10-12-4-2-3-5-15(12)25-18(14)23/h2-10H,1H3,(H2,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHVSQTUGGUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C(/C2=CC3=CC=CC=C3OC2=O)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazonamide

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